molecular formula C12H16N4O3 B1328660 1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide CAS No. 942474-90-0

1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide

Cat. No. B1328660
M. Wt: 264.28 g/mol
InChI Key: AQGGOEWNXZYBKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been described in the provided literature. For instance, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a simple, low-cost amination process involving 4-iodo-2-methyl-6-nitroaniline with CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, yielding a 52% yield . This method could potentially be adapted for the synthesis of 1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide by altering the starting materials and reaction conditions to fit the structural requirements of the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide has been analyzed using techniques such as X-ray crystallography. For example, 1,4-Piperazine-2,5-diones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid were crystallized and their supramolecular organization determined . These compounds exhibit strong dipolar interactions and form one-dimensional tapes through R22(8) hydrogen bonding. Such structural insights are valuable for understanding how modifications to the piperidine core can influence molecular packing and interactions.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving 1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide. However, the synthesis of related compounds suggests that the nitro and amino groups on the aromatic ring can participate in various chemical transformations, which could be used to further modify the compound or to incorporate it into larger, more complex molecules .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide are not explicitly discussed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the crystallization behavior and supramolecular assembly of similar compounds provide information on their solid-state properties, such as solubility and stability . The presence of polar functional groups like nitro and amino groups would likely influence the compound's solubility in various solvents, which is an important consideration in drug formulation and synthesis.

Scientific Research Applications

  • Organic Solvent and Ionic Liquid Reactions : The compound's interaction with various solvents and ionic liquids has been studied, providing insights into its behavior in different chemical environments. For instance, the reaction of p-nitrophenyl acetate with piperidine in different solvents was explored, shedding light on the medium effects on reaction rates and mechanisms (Millán et al., 2013).

  • Synthesis of Novel Analogs : The compound has been used in the synthesis of new chemical structures. For example, analogs of 5(4)-aminoimidazole-4(5)-carboxamide and purines were synthesized, demonstrating the compound's utility in creating diverse molecular structures (Mokrushin et al., 1980).

  • Anti-Angiogenic and DNA Cleavage Studies : The compound has shown potential in anti-angiogenic and DNA cleavage activities, which are crucial for cancer research. Derivatives of the compound were synthesized and tested for their ability to inhibit blood vessel formation and interact with DNA, important for understanding its potential as an anticancer agent (Kambappa et al., 2017).

  • Molecular Assembly and Hydrogen Bonding : Studies have focused on the hydrogen bonding capabilities of the compound in forming structures with other molecules, such as isonipecotamide. This research is significant for materials science and crystallography (Smith & Wermuth, 2010).

  • Anticancer Research : Piperidine derivatives, including the subject compound, have been synthesized and evaluated for their anticancer effects. This research provides valuable information for the development of new chemotherapeutic agents (Vinaya et al., 2011).

  • Dehydrogenation Reactions : The compound's reactivity in dehydrogenation reactions has been investigated, which is important for understanding its behavior in various chemical processes (Möhrle & Mehrens, 1998).

Safety And Hazards

“1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

1-(4-amino-2-nitrophenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c13-9-1-2-10(11(7-9)16(18)19)15-5-3-8(4-6-15)12(14)17/h1-2,7-8H,3-6,13H2,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGGOEWNXZYBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide

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